- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

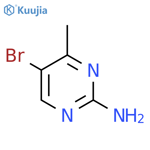

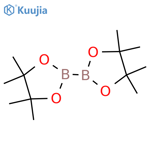

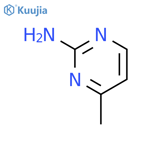

Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

944401-55-2 structure

Nombre del producto:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Número CAS:944401-55-2

MF:C11H18BN3O2

Megavatios:235.090522289276

MDL:MFCD18072554

CID:844636

PubChem ID:52987906

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine

- AK112765

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine

- SYJMHOBGFXCKRG-UHFFFAOYSA-N

- 6145AC

- FCH2794291

- AM807613

- OR360325

- AX8161633

- 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester

- (2-AM

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)

- C11H18BN3O2

- 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- MFCD18072554

- AKOS016000282

- 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- SB55508

- SY104523

- DS-5779

- 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester

- DTXSID50680997

- 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester

- 944401-55-2

- SCHEMBL1114281

- DB-010255

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

-

- MDL: MFCD18072554

- Renchi: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)

- Clave inchi: SYJMHOBGFXCKRG-UHFFFAOYSA-N

- Sonrisas: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1

Atributos calculados

- Calidad precisa: 235.1492070g/mol

- Masa isotópica única: 235.1492070g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 1

- Complejidad: 282

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 70.3

Propiedades experimentales

- Denso: 1.11

- Punto de ebullición: 409.7±47.0 °C at 760 mmHg

- Punto de inflamación: 201.6±29.3 °C

- Coeficiente de distribución del agua: Slightly soluble in water.

- Presión de vapor: 0.0±1.0 mmHg at 25°C

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303+H313+H333

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- TSCA:N

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0728-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

¥ 5,623.00 | 2023-04-12 | |

| abcr | AB332473-1 g |

2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; . |

944401-55-2 | 95% | 1g |

€508.00 | 2023-04-26 | |

| eNovation Chemicals LLC | D657146-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

$1055 | 2024-07-21 | |

| eNovation Chemicals LLC | D657146-10G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 10g |

$1755 | 2024-07-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161633-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 100mg |

¥85.0 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39840-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 5g |

¥6056.0 | 2022-04-27 | |

| TRC | M343478-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 100mg |

$ 210.00 | 2022-06-03 | ||

| Chemenu | CM130224-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 5g |

$880 | 2021-08-05 | |

| Chemenu | CM130224-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 100mg |

$71 | 2021-08-05 | |

| Chemenu | CM130224-1g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 1g |

$301 | 2021-08-05 |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 115 °C

Referencia

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

Referencia

- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C

Referencia

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 20 min, rt; 18 h, rt → 115 °C

Referencia

- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

Referencia

- Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR, ACS Medicinal Chemistry Letters, 2016, 7(4), 351-356

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

Referencia

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

Referencia

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

Referencia

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 min, 50 °C; 50 °C → rt

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

Referencia

- Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase, United States, , ,

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Literatura relevante

-

Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine) Productos relacionados

- 1448070-29-8(N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide)

- 1111113-13-3(5-naphthalen-2-yl-1H-pyrimidin-2-one)

- 1402148-86-0(Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate)

- 144563-51-9(6-phenylpyridine-2,3-diamine)

- 946293-96-5(4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1-(thiophene-2-sulfonyl)piperidine)

- 13706-04-2(2,5-Selenophenedicarboxaldehyde)

- 1361832-22-5(5-Chloro-6-(2,4-dichlorophenyl)nicotinic acid)

- 1824312-01-7(2-(4-Ethynylphenyl)azetidine)

- 6992-30-9(Protogen B)

- 2172153-84-1(1-(3-ethoxypropyl)-1,7-diazaspiro4.4nonane)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Pureza:99%

Cantidad:5g

Precio ($):339.0